4-(2-Methoxy-benzyl)-piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-5-3-2-4-12(13)10-11-6-8-14-9-7-11;/h2-5,11,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGMNBVOKCFRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588778 | |
| Record name | 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37581-34-3 | |
| Record name | Piperidine, 4-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37581-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-methoxyphenyl)methyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 4-(2-Methoxybenzyl)piperidine Hydrochloride
An in-depth technical guide on 4-(2-Methoxybenzyl)piperidine Hydrochloride , structured for researchers and drug development professionals.[1]
CAS: 37581-34-3 | Formula: C₁₃H₁₉NO[1]·HCl | M.W.: 241.76 g/mol [1]
Executive Summary & Core Utility
4-(2-Methoxybenzyl)piperidine Hydrochloride is a specialized heterocyclic building block extensively utilized in the synthesis of neuroactive pharmacophores.[1] Structurally, it consists of a piperidine ring substituted at the 4-position with a 2-methoxybenzyl moiety.[1] This scaffold is a critical structural motif in Medicinal Chemistry , particularly for the development of ligands targeting G-Protein Coupled Receptors (GPCRs) such as Dopamine (
Its primary value lies in its ability to serve as a flexible, lipophilic "anchor" in drug design, allowing the piperidine nitrogen to participate in salt bridges with receptor aspartate residues while the methoxybenzyl group occupies hydrophobic pockets.[2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
Identification Data
| Parameter | Specification |
| IUPAC Name | 4-[(2-methoxyphenyl)methyl]piperidine hydrochloride |
| Common Synonyms | 4-(2-Methoxy-benzyl)-piperidine HCl; 4-(o-Methoxybenzyl)piperidine HCl |
| CAS Number | 37581-34-3 |
| MDL Number | MFCD08437508 |
| SMILES | COC1=CC=CC=C1CC2CCNCC2.Cl |
Physical Properties
| Property | Value/Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185–190 °C (dec.)[1] |
| Solubility | Soluble in water, methanol, DMSO; Sparingly soluble in dichloromethane |
| H-Bond Donors | 2 (Ammonium NH₂⁺) |
| H-Bond Acceptors | 2 (Methoxy O, Chloride Cl⁻) |
| LogP (Free Base) | ~2.4 (Predicted) |
Synthetic Routes & Manufacturing
The synthesis of 4-substituted piperidines often presents regiochemical challenges. The most robust industrial route for CAS 37581-34-3 avoids the formation of regioisomers by utilizing a pyridine precursor, followed by reduction.[1]
Primary Synthesis Pathway (Grignard-Reduction Protocol)
This route ensures the benzyl group is exclusively at the 4-position.[1]
-
Nucleophilic Addition: Reaction of 4-cyanopyridine with 2-methoxyphenylmagnesium bromide yields the intermediate ketone (imine hydrolysis required).[1]
-
Deoxygenation: The ketone is reduced to the methylene linkage (benzyl group) using Wolff-Kishner conditions or catalytic hydrogenation.[1][2]
-
Ring Reduction: The pyridine ring is selectively hydrogenated to piperidine using Platinum(IV) oxide (
) or Rhodium on Alumina.[1][2] -
Salt Formation: Precipitation with anhydrous HCl in diethyl ether/ethanol.[1][2]
Process Flow Diagram (Graphviz)
Figure 1: Step-wise synthesis of 4-(2-Methoxybenzyl)piperidine HCl via pyridine reduction.
Critical Quality Attributes (CQA)
-
Impurity Control: The most common impurity is the partially reduced 1,2,3,6-tetrahydropyridine derivative.[1][2] This must be controlled to <0.1% via HPLC, as it significantly alters the binding profile (changing the pKa and ring conformation).[1][2]
-
Salt Stoichiometry: Ensure mono-hydrochloride formation. Excess HCl can lead to hygroscopic dihydrochloride species if not carefully washed.[1][2]
Applications in Drug Discovery
This compound is not merely a reagent but a privileged scaffold .[1][2] It mimics the "benzyl-piperidine" pharmacophore found in several blockbuster neuroactive drugs.[1]
Structural Analog Analysis
-
NMDA Antagonists: The 4-benzylpiperidine motif is structurally homologous to Ifenprodil , a GluN2B-selective NMDA antagonist.[1] The 2-methoxy group provides steric bulk and an electron-donating site that can modulate affinity for the polyamine binding site.[1]
-
Antipsychotics (D2/5-HT2A): It serves as a simplified analog for the synthesis of benzisoxazole-piperidine antipsychotics (e.g., Iloperidone analogs).[1][2] While Iloperidone uses a 3-fluoro-4-methoxy substitution pattern, CAS 37581-34-3 is used in SAR (Structure-Activity Relationship) studies to determine the necessity of the fluorine atom.[1]
-
Sigma Receptors: 4-Benzylpiperidines exhibit high affinity for Sigma-1 (
) receptors, which are targets for neuroprotection and cognitive enhancement.[1]
Pharmacophore Mapping (Graphviz)[1][2]
Figure 2: Pharmacological targets and binding mechanisms of the benzyl-piperidine scaffold.
Analytical Characterization
To validate the identity of CAS 37581-34-3, the following spectral signatures are diagnostic.
Proton NMR ( -NMR, 400 MHz, DMSO- )
-
9.0–9.5 ppm (br s, 2H): Ammonium protons (
).[1][2] - 6.8–7.2 ppm (m, 4H): Aromatic protons (2-substituted benzene pattern).[1][2]
-
3.78 ppm (s, 3H): Methoxy group (
).[1][2] - 3.20 ppm (m, 2H): Piperidine equatorial protons adjacent to Nitrogen.[1][2]
-
2.55 ppm (d, 2H): Benzylic methylene (
).[1][2] -
1.4–1.9 ppm (m, 5H): Piperidine ring protons (
).[1][2]
Mass Spectrometry (ESI-MS)
-
Major Peak:
(Free base).[1][2] -
Fragmentation: Loss of methoxybenzyl radical or tropylium ion formation is common in EI-MS.[1]
Handling & Safety Protocols
Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335).[1][2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long periods.[1][2]
-
Solubility Handling: Dissolve in DMSO or Methanol for stock solutions.[1][2] Aqueous solutions should be prepared fresh or buffered to pH ~5–6 to prevent free-base precipitation.[1]
References
-
PubChem Compound Summary. (2025). Iloperidone and Related Structures. National Center for Biotechnology Information.[1][2] Link[1][2]
-
Journal of Medicinal Chemistry. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. Link
-
European Patent Office. (1990).[1][2][4] Piperazine compounds, process for preparing them (EP 0251141 B1).[1][2][4] (Describes analogous methoxybenzyl-piperazine synthesis). Link
-
Organic Syntheses. (2008). Preparation of Piperidines via Reduction. Org. Synth. 2008, 85, 147.[1][2] Link[1][2]
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-(2-Methoxybenzyl)piperidine. Link[1][2]
Sources
Chemical properties of 4-(2-Methoxybenzyl)piperidine HCl salt
Topic: Chemical Properties & Applications of 4-(2-Methoxybenzyl)piperidine HCl Salt Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Privileged Scaffold for GPCR Ligand Design
Executive Summary
4-(2-Methoxybenzyl)piperidine hydrochloride (CAS: 37581-34-3) is a specialized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably G-Protein Coupled Receptors (GPCRs) such as Serotonin (5-HT) and Dopamine (D2) receptors.
This guide details the physicochemical profile, synthetic pathways, and pharmacological utility of this compound.[1] By combining a basic piperidine nitrogen (for ionic anchoring) with a lipophilic 2-methoxybenzyl tail (for steric and electronic tuning), this scaffold is critical for optimizing drug-receptor interactions in neuropsychiatric drug discovery.[1]
Chemical Identity & Physicochemical Profile
The hydrochloride salt form enhances the aqueous solubility and crystallinity of the free base, facilitating easier handling and formulation during early-stage screening.[1]
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 4-(2-Methoxybenzyl)piperidine hydrochloride |
| CAS Number | 37581-34-3 (HCl Salt) / 37581-33-2 (Free Base) |
| Molecular Formula | C₁₃H₁₉NO[2][3] · HCl |
| Molecular Weight | 241.76 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| pKa (Calculated) | ~9.5 – 10.5 (Piperidine Nitrogen) |
| H-Bond Donors/Acceptors | 2 Donors (NH⁺, HCl), 2 Acceptors (N, OMe) |
| LogP (Free Base) | ~2.4 (Predicted) – Moderate Lipophilicity |
Synthesis & Manufacturing Methodologies
The synthesis of 4-(2-Methoxybenzyl)piperidine HCl typically follows two primary strategies: the Pyridine Reduction Route (Linear) and the Benzylidene Condensation Route (Convergent).[1]
Method A: Catalytic Hydrogenation of Pyridine Precursors
This is the most direct industrial route.[1] It involves the coupling of a 2-methoxybenzyl halide with a pyridine derivative, followed by exhaustive hydrogenation.[1]
-
Alkylation/Coupling: 4-Picoline is lithiated or condensed with 2-methoxybenzaldehyde followed by dehydration to form the stilbene-like intermediate, or directly alkylated if using protected forms.
-
Hydrogenation: The pyridine ring is reduced to a piperidine ring using heterogeneous catalysis (PtO₂ or Rh/C) under high pressure H₂ in acetic acid.[1]
-
Salt Formation: The crude oil is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the crystalline salt.[1]
Method B: Reductive Amination/Reduction (Convergent)
Used when avoiding high-pressure hydrogenation equipment.[1]
-
Condensation: 2-Methoxybenzaldehyde is condensed with a piperidine-4-yl phosphorous ylide (Wittig) or via Grignard addition to 4-piperidone followed by dehydration.
-
Reduction: The resulting double bond is reduced using mild conditions (e.g., H₂/Pd-C or NaBH₄ if an enone).[1]
Visualization: Synthetic Pathways
Caption: Comparison of the Linear Pyridine Reduction route vs. the Convergent Piperidone route.
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a bioactive pharmacophore.[1] The 4-substituted piperidine motif allows the molecule to adopt a specific conformation that mimics the distance between the aromatic ring and the amine in endogenous neurotransmitters like serotonin and dopamine.
Mechanistic Role in GPCR Binding
-
Ionic Anchor: The protonated piperidine nitrogen forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.[1]32) in the transmembrane domain of aminergic GPCRs.[1]
-
Hydrophobic Interaction: The 2-methoxybenzyl group extends into a hydrophobic pocket.[1] The ortho-methoxy group often provides specific steric bulk that induces selectivity (e.g., differentiating between 5-HT1A and Alpha-1 adrenergic receptors).
-
Pi-Stacking: The aromatic ring engages in edge-to-face or parallel pi-stacking with aromatic residues (Phe/Trp) in the receptor binding site.
Key Therapeutic Areas
-
Antipsychotics: D2/5-HT2A antagonism (Atypical antipsychotic profile).
-
Anxiolytics/Antidepressants: 5-HT1A partial agonism.
-
Cognitive Enhancers: Sigma receptor modulation.[1]
Visualization: Pharmacophore Mapping
Caption: Pharmacophore map illustrating the binding mode of the scaffold within an aminergic GPCR pocket.
Analytical Protocols & Quality Control
To ensure the integrity of this building block in library synthesis, a rigorous analytical workflow is required.[1]
Identity Verification (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (amide/backbone) and 254 nm (aromatic).[1]
-
Acceptance Criteria: Purity > 98% (Area %).
Handling & Safety (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: The HCl salt is acidic and an irritant.[1]
-
Acute Toxicity: Piperidine derivatives can be toxic if ingested.[1][4] Treat as "Harmful if swallowed" (H302).[1]
Storage Protocol:
-
Hygroscopicity: HCl salts are often hygroscopic.[1] Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Stability: Stable for >2 years if kept dry.[1] Aqueous solutions should be prepared fresh or frozen.[1]
References
-
ChemicalBook. (n.d.).[1] 4-(2-Methoxybenzyl)piperidine hydrochloride Product Properties. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2005).[1] PubChem Compound Summary for CID 17039488, 4-(2-Methoxybenzyl)piperidine. Retrieved from [1]
-
Glennon, R. A., et al. (1992).[1] Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. Retrieved from [1]
-
Hansen, M., et al. (2024).[1] Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.[1] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Piperidine Derivatives. Retrieved from [1]
Sources
4-(2-Methoxybenzyl)piperidine: Strategic Synthesis & Application in AChE Inhibitor Design
The following technical guide details the synthesis, characterization, and pharmacological application of 4-(2-Methoxybenzyl)piperidine , a critical intermediate in the design of acetylcholinesterase (AChE) inhibitors.
CAS No: 37581-33-2 Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol [1]
Executive Summary
4-(2-Methoxybenzyl)piperidine represents a high-value pharmacophore in neurodegenerative drug discovery. Structurally, it serves as a simplified bioisostere of the dimethoxyindanone moiety found in Donepezil (Aricept) , the gold-standard treatment for Alzheimer’s disease.[2]
While Donepezil utilizes a bulky 5,6-dimethoxyindanone group to anchor into the Catalytic Anionic Site (CAS) of acetylcholinesterase, the 4-(2-methoxybenzyl)piperidine scaffold offers a streamlined architecture. It retains the critical aromatic
Molecular Architecture & Binding Mechanism
To design effective inhibitors, one must understand the structural causality of this intermediate.[2] The efficacy of benzylpiperidine-based AChE inhibitors relies on a dual-binding mechanism bridging the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS) .
Pharmacophore Analysis
-
Piperidine Ring: At physiological pH, the piperidine nitrogen is protonated (
).[2] This cationic center forms a cation- interaction with Phe330 in the enzymatic gorge. -
4-Benzyl Moiety: This group penetrates deep into the CAS. The aromatic ring engages in parallel
- stacking with the indole ring of Trp86 . -
2-Methoxy Substituent: This group mimics the oxygenated functionality of Donepezil's indanone. It functions as a hydrogen bond acceptor, locking the orientation of the inhibitor via interactions with the acyl pocket residues (e.g., Phe295 ).
Structural Logic Diagram
The following diagram illustrates the synthesis logic and the pharmacophoric mapping of the intermediate.
Figure 1: Synthetic pathway and pharmacological role of 4-(2-Methoxybenzyl)piperidine.
Experimental Synthesis Protocol
This protocol describes the robust preparation of 4-(2-methoxybenzyl)piperidine via a Grignard-Dehydration-Reduction sequence. This route is preferred over direct pyridine reduction due to superior regiocontrol.[2]
Reagents & Equipment
-
Starting Materials: N-Boc-4-piperidone, 2-methoxybenzyl chloride, Magnesium turnings.
-
Solvents: Anhydrous THF (tetrahydrofuran), Toluene, Methanol.[2]
-
Catalysts: p-Toluenesulfonic acid (pTsOH), 10% Pd/C.[2]
-
Atmosphere: Nitrogen (inert) and Hydrogen (balloon).[2]
Step-by-Step Methodology
Step 1: Grignard Formation & Addition
-
Activation: In a flame-dried 3-neck flask under
, add Mg turnings (1.2 eq) and a crystal of iodine. Heat gently until iodine vaporizes. -
Formation: Add a solution of 2-methoxybenzyl chloride (1.1 eq) in anhydrous THF dropwise. Maintain a gentle reflux.[2] Stir for 1 hour after addition to ensure complete formation of 2-methoxybenzylmagnesium chloride.
-
Addition: Cool the Grignard solution to 0°C. Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise over 30 minutes.
-
Quench: Stir at room temperature for 3 hours. Quench with saturated
solution.[2] Extract with EtOAc, dry over , and concentrate to yield the crude tertiary alcohol 1-Boc-4-hydroxy-4-(2-methoxybenzyl)piperidine .
Step 2: Dehydration (Elimination)[2]
-
Dissolve the crude alcohol in Toluene.[2]
-
Add catalytic pTsOH (0.1 eq).[2]
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the starting alcohol disappears (approx. 2-4 hours).
-
Workup: Wash with
, dry, and concentrate. This yields the endocyclic alkene: 1-Boc-4-(2-methoxybenzyl)-1,2,3,6-tetrahydropyridine .
Step 3: Hydrogenation & Deprotection[2]
-
Reduction: Dissolve the alkene in MeOH. Add 10% Pd/C (10 wt%).[2] Stir under
atmosphere (balloon pressure) for 12 hours. Filter through Celite to remove catalyst.[2] -
Deprotection: Dissolve the reduced N-Boc intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Isolation: The product precipitates as the hydrochloride salt.[2] Filter, wash with ether, and dry.[2]
-
Final Product: 4-(2-Methoxybenzyl)piperidine Hydrochloride .
-
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized intermediate must meet specific spectral criteria.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | White to Off-white Solid | HCl Salt form |
| Melting Point | 172 - 176 °C | Consistent with high purity |
| Mass Spectrometry | Free base calc. MW: 205.30 | |
| Purity (HPLC) | Required for biological assay |
NMR Interpretation ( NMR, 400 MHz, DMSO- )
-
9.0-9.2 ppm: Broad singlets (2H), corresponding to the protonated piperidine nitrogen (
).[2] - 6.8-7.2 ppm: Multiplet (4H), characteristic of the 1,2-disubstituted benzene ring (2-methoxy substitution pattern).
- 3.80 ppm: Singlet (3H), sharp peak for the methoxy group (-OCH₃) .[2]
- 3.20 ppm: Doublet (2H), broad, equatorial protons of piperidine adjacent to Nitrogen.[2]
-
2.55 ppm: Doublet (2H), benzylic methylene bridge (
). - 1.5-1.9 ppm: Multiplets (5H), remaining piperidine ring protons (C3, C4, C5).[2]
Handling & Stability
-
Storage: Store the hydrochloride salt at 2-8°C under desiccant. It is hygroscopic.[2]
-
Stability: Stable in solid form for >2 years. Free base is prone to oxidation; convert to salt for long-term storage.
-
Safety: Irritant.[2][3] Wear standard PPE (gloves, goggles).[2] Avoid inhalation of dust.[2]
References
-
Sugimoto, H., et al. (1995).[2] "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds." Journal of Medicinal Chemistry, 38(24), 4821-4829.[2] Link[2]
-
Kryger, G., et al. (1999).[2] "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure, 7(3), 297-307.[2] Link[2]
-
Sigma-Aldrich. "Product Specification: 4-(2-Methoxybenzyl)piperidine hydrochloride." Sigma-Aldrich Catalog. Link
-
PubChem. "Compound Summary for CID 544738: 4-(2-Methoxyphenyl)piperidine."[3] National Center for Biotechnology Information.[2] Link
Sources
The Ortho-Lock: Biological Activity of Ortho-Substituted Benzylpiperidine Scaffolds
The following technical guide details the biological activity, structural dynamics, and experimental evaluation of ortho-substituted benzylpiperidine scaffolds . This guide is structured for application scientists and medicinal chemists, focusing on the causal relationship between steric substitution and pharmacological outcome.
Executive Summary
The benzylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for agents targeting Acetylcholinesterase (AChE), NMDA receptors (GluN2B subunit), and Sigma (
This guide analyzes the "Ortho-Effect"—the phenomenon where steric bulk at the 2-position of the benzyl ring restricts conformational freedom, locking the pharmacophore into a bioactive pose that discriminates between homologous protein targets (e.g., AChE vs. BuChE,
Part 1: Structural Dynamics & The Ortho-Effect
The methylene bridge in a generic benzylpiperidine allows for significant rotational freedom. However, introducing a substituent at the ortho position creates steric clash with the piperidine ring (specifically the equatorial protons at C2/C6), forcing the aromatic ring into a specific torsion angle relative to the piperidine chair.
Mechanism of Action: Conformational Restriction
-
Unsubstituted: Free rotation allows "induced fit" binding to multiple targets (promiscuity).
-
Ortho-Substituted: The aromatic ring is locked perpendicular or oblique to the piperidine plane. This pre-organized conformation reduces the entropic penalty of binding but imposes severe steric demands on the receptor pocket.
Visualization: The Steric Gatekeeper
The following diagram illustrates the logical flow from chemical modification to biological selectivity.
Figure 1: The causal pathway of the "Ortho-Effect," illustrating how steric hindrance translates to target selectivity.
Part 2: Therapeutic Applications & SAR[1]
Case Study A: Acetylcholinesterase (AChE) Inhibition
Reference Drug: Donepezil (Aricept) Target: The active site gorge of AChE.[1]
In Donepezil analogs, the benzyl moiety interacts with the peripheral anionic site (PAS). Substitutions here dictate selectivity against Butyrylcholinesterase (BuChE).
-
Ortho-Fluorine (2-F): Often enhances potency due to metabolic stability and favorable electrostatic interactions with aromatic residues (Trp286) in the PAS.
-
Ortho-Nitro (2-NO
): Frequently diminishes activity due to excessive bulk preventing entry into the narrow gorge. -
Multi-substitution: 2,6-difluoro substitution has been shown to increase potency by 8-fold compared to unsubstituted analogs, suggesting that symmetry in the ortho-positions can optimize the "stacking" interaction within the gorge [1].
Data Summary: Donepezil Analog Efficiency
| Substituent (Benzyl) | IC | Selectivity (AChE/BuChE) | Mechanistic Insight |
| None (H) | 120 nM | Moderate | Baseline flexibility allows dual binding. |
| 2-F (Ortho) | 16 nM | High | Bioisostere; metabolic block; fits PAS. |
| 2,6-di-F | 16 nM | Very High | Symmetric lock; optimal pi-stacking. |
| 2-NO | >1000 nM | Low | Steric bulk prevents gorge entry. |
Case Study B: Sigma ( ) Receptor Modulation
Target: Intracellular chaperone proteins (
Benzylpiperidines are classic sigma ligands. The ortho position is a "selectivity switch."
- Affinity: Tolerates ortho substitution if the group is electron-withdrawing (e.g., Cl, F).
-
Affinity: Often requires a less sterically hindered benzyl group. Ortho-substitution frequently decreases
affinity, thereby increasing selectivity ratios [2].
Part 3: Synthetic Methodology
The most robust route to ortho-substituted benzylpiperidines is Reductive Amination . This protocol is preferred over direct alkylation (using benzyl halides) because it minimizes over-alkylation (quaternary ammonium salt formation).
Protocol: Reductive Amination (Standard Operating Procedure)
Objective: Synthesis of N-(2-fluorobenzyl)piperidine derivative.
-
Reagents:
-
Substituted Benzaldehyde (1.0 eq)
-
Piperidine derivative (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
-
Procedure:
-
Step 1 (Imine Formation): Dissolve the aldehyde and piperidine in DCE under an inert atmosphere (
). Add acetic acid. Stir at Room Temperature (RT) for 1–2 hours. Note: Pre-formation of the imine is crucial for sterically hindered ortho-aldehydes.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Step 2 (Reduction): Add STAB in one portion. The reaction is typically exothermic; ensure adequate stirring.
-
Step 3 (Quench): Stir for 12–16 hours. Quench with saturated aqueous NaHCO
. -
Step 4 (Workup): Extract with DCM (3x). Wash organics with brine, dry over Na
SO , and concentrate. -
Step 5 (Purification): Flash column chromatography (Silica gel, MeOH:DCM gradient).
-
Workflow Visualization
Figure 2: Step-by-step reductive amination workflow for synthesizing ortho-substituted derivatives.
Part 4: Biological Evaluation Protocols
To validate the "Ortho-Effect," researchers must compare binding affinity (
Protocol: Radioligand Binding Assay (Sigma-1 Receptor)
Purpose: Determine if the ortho-substituent impacts binding affinity.
-
Tissue Preparation:
-
Use Guinea pig brain membranes (rich in
). -
Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000
g for 15 min at 4°C. Resuspend pellet.
-
-
Assay Setup:
-
Radioligand: [+]-[
H]Pentazocine (specific for ). Concentration: 3 nM. -
Test Compound: Dissolve ortho-benzylpiperidine analog in DMSO. Prepare serial dilutions (
to M). -
Non-Specific Binding (NSB): Define using 10
M Haloperidol.
-
-
Incubation:
-
Incubate plates for 120 min at 37°C. (Equilibrium is slower for hindered ortho-compounds).
-
-
Termination:
-
Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific filter binding).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Self-Validating Checkpoints
-
Control: If the
of the unsubstituted benzylpiperidine is >100 nM, the core scaffold synthesis failed or the tissue preparation is inactive. -
Ortho-Check: If the ortho-substituted analog shows
> 10 M but the para-analog is active, the ortho-group is likely causing a complete steric clash (active site rejection) rather than a conformational lock.
References
-
Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the potency increase of 2,6-difluoro (ortho) substituted benzylpiperidines against AChE.
-
Studies of benzylpiperidine derivatives as sigma (σ) receptor ligands. Source: INIS-IAEA. Context: Highlights the structure-activity relationship (SAR) of benzylpiperidines and the impact of substitution on sigma receptor affinity.
-
Antagonists Selective for NMDA Receptors Containing the NR2B Subunit. Source: PubMed. Context: Reviews Ifenprodil-like pharmacophores where the benzylpiperidine moiety and specific ortho-interactions drive GluN2B selectivity.
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Source: ResearchGate. Context: Provides the foundational chemical methodology for synthesizing piperidine-based scaffolds via reductive amination.
Sources
Methodological & Application
Application Notes and Protocols for the Reductive Amination of 4-(2-Methoxy-benzyl)-piperidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone in modern organic synthesis, particularly in the construction of complex amine-containing molecules that are prevalent in pharmaceuticals and bioactive compounds.[1] This powerful transformation facilitates the formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[2] The N-benzyl piperidine motif, a key structural feature in numerous drug candidates, is frequently synthesized using this methodology due to its efficiency and functional group tolerance.[3]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the reductive amination of 4-(2-Methoxy-benzyl)-piperidine with benzaldehyde, a representative aromatic aldehyde. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on the purification and characterization of the final product, N-benzyl-4-(2-methoxybenzyl)piperidine.
Mechanistic Insights: A Tale of Two Steps in One Pot
The one-pot reductive amination using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is favored for its operational simplicity and high yields.[1][4] The reaction proceeds through two key sequential steps that occur in the same reaction vessel:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine, 4-(2-Methoxy-benzyl)-piperidine, on the electrophilic carbonyl carbon of benzaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form a transient iminium ion. This step is often catalyzed by a weak acid.
-
Hydride Reduction: The selective reducing agent, sodium triacetoxyborohydride, then delivers a hydride ion to the electrophilic carbon of the iminium ion. The key to the success of this one-pot reaction lies in the chemoselectivity of NaBH(OAc)₃, which reduces the iminium ion much more rapidly than the starting aldehyde, thereby minimizing the formation of benzyl alcohol as a byproduct.[4]
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure, from the setup of the reaction to the isolation of the purified product.
Figure 1: Experimental workflow for the reductive amination.
Detailed Experimental Protocol: Synthesis of N-benzyl-4-(2-methoxybenzyl)piperidine
This protocol details a reliable procedure for the reductive amination of 4-(2-Methoxy-benzyl)-piperidine with benzaldehyde on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-(2-Methoxy-benzyl)-piperidine | 205.30 | 1.0 | 205 mg |
| Benzaldehyde | 106.12 | 1.2 | 127 mg (122 µL) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 10 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | 20 mL |
| Dichloromethane (DCM) | 84.93 | - | 3 x 20 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Silica Gel for Column Chromatography | - | - | As needed |
| Eluent for Chromatography | - | - | Hexane/Ethyl Acetate |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(2-Methoxy-benzyl)-piperidine (205 mg, 1.0 mmol) and 1,2-dichloroethane (10 mL). Stir the solution until the amine is fully dissolved.
-
Addition of Aldehyde: Add benzaldehyde (127 mg, 1.2 mmol) to the stirred solution at room temperature.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in one portion. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir the mixture vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-benzyl-4-(2-methoxybenzyl)piperidine.
Characterization of N-benzyl-4-(2-methoxybenzyl)piperidine
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.15 (m, 9H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.50 (s, 2H, N-CH₂-Ph), 2.90 (d, J = 11.6 Hz, 2H), 2.55 (d, J = 6.8 Hz, 2H), 2.00 (t, J = 11.2 Hz, 2H), 1.70-1.55 (m, 1H), 1.50-1.30 (m, 4H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 157.4, 138.5, 130.5, 129.2, 128.2, 127.5, 126.9, 120.4, 110.2, 63.5, 55.2, 54.1, 40.8, 36.5, 31.8.
-
Mass Spectrometry (ESI+): m/z calculated for C₂₀H₂₅NO [M+H]⁺: 296.20, found: 296.2.
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. It is also an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Store in a cool, dry place under an inert atmosphere.
-
1,2-Dichloroethane (DCE): DCE is a toxic and flammable solvent. All handling should be performed in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider adding a catalytic amount of acetic acid (0.1-0.2 equivalents) to facilitate iminium ion formation.[4][7]
-
Formation of Byproducts: The primary byproduct is typically the alcohol resulting from the reduction of the aldehyde. This is minimized by the use of the selective NaBH(OAc)₃. If significant alcohol formation is observed, ensure the reducing agent is of good quality and the reaction is not overly prolonged.
-
Purification Challenges: The product amine is basic and may streak on silica gel during column chromatography. To mitigate this, the eluent can be doped with a small amount of triethylamine (0.5-1%).
Conclusion
This application note provides a robust and detailed protocol for the synthesis of N-benzyl-4-(2-methoxybenzyl)piperidine via reductive amination. By understanding the underlying mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and efficiently synthesize this and similar N-alkylated piperidine derivatives for applications in drug discovery and medicinal chemistry.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxybenzyl)piperidine-2,4-dione. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
-
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]
-
Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with heterocyclic and aromatic amines. Retrieved from [Link]
-
Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Amination. Retrieved from [Link]
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Organic Syntheses. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]
-
Sílice (CSIC). (n.d.). 1H and 13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]
-
ACS Publications. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]
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Application Note: Strategic Handling and Storage of Hygroscopic Piperidine Hydrochloride Salts
Introduction: The Challenge of Hygroscopicity
Piperidine hydrochloride is a versatile reagent and a common salt form for active pharmaceutical ingredients (APIs).[1][2] Its crystalline solid form, however, is characterized by a significant challenge: hygroscopicity.[1][2][3] This tendency to readily absorb moisture from the atmosphere can introduce critical inaccuracies and variability into experimental and manufacturing processes.[4][5] Water absorption can alter the compound's physical properties, leading to clumping, and can significantly impact its chemical stability and effective concentration.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing hygroscopic piperidine hydrochloride salts. Adherence to these protocols is essential for ensuring the integrity of the material, the accuracy of experimental results, and the overall reproducibility of your work.
The Science of Hygroscopicity and its Consequences
Hygroscopicity is the phenomenon where a substance attracts and holds water molecules from the surrounding environment.[5][7] For a crystalline solid like piperidine hydrochloride, this process can have several detrimental effects:
-
Inaccurate Weighing: Continuous moisture absorption during weighing leads to erroneously high mass readings, making it difficult to determine the true amount of the compound.[5][8] This directly impacts the accuracy of solution concentrations and stoichiometric calculations.
-
Physical State Alteration: As the salt absorbs water, it can lead to caking, clumping, or even deliquescence (dissolving in the absorbed water), which complicates handling and dispensing.[4][5][6]
-
Chemical Degradation: The presence of water can accelerate degradation pathways such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[6][9]
-
Altered Dissolution Rates: Changes in the physical state and hydration level of the salt can affect its dissolution rate, which is a critical parameter in pharmaceutical formulations.[6]
Understanding these consequences underscores the necessity of a controlled environment for both storage and handling.
Core Principles for Storage
The primary goal of storing hygroscopic piperidine hydrochloride is to minimize its exposure to atmospheric moisture. The appropriate storage method depends on the frequency of use and the sensitivity of the application.
Long-Term Storage
For long-term storage, the compound should be kept in a tightly sealed container, preferably made of glass or an inert plastic, with a secure, air-tight closure.[4] To further protect the material, consider the following:
-
Desiccators: Storing the primary container inside a desiccator is a highly effective method for maintaining a low-humidity environment.[10][11][12] Desiccators are sealable enclosures containing a desiccant, such as silica gel or molecular sieves, that actively absorbs moisture from the internal atmosphere.[10][11]
-
Inert Gas Blanket: For highly sensitive applications, after dispensing from the main container, the headspace can be purged with a dry, inert gas like nitrogen or argon before resealing. This displaces moist air and provides an additional layer of protection.[13]
Short-Term and In-Use Storage
For containers that are frequently accessed, minimizing exposure to ambient humidity is crucial. Each time the container is opened, it introduces moisture from the laboratory air.[14]
-
Small Aliquots: It is advisable to transfer smaller, working quantities of the salt from the main stock bottle to smaller vials for daily or weekly use. This limits the exposure of the bulk material.
-
Sealing: After each use, the container should be promptly and securely sealed. Using parafilm around the cap of a screw-top bottle can provide an extra barrier against moisture ingress.[15]
Protocols for Handling Hygroscopic Piperidine Hydrochloride
Proper handling techniques are as critical as correct storage to prevent moisture uptake, especially during sensitive procedures like weighing.
Controlled Environments for Handling
Whenever possible, hygroscopic salts should be handled in an environment with controlled, low humidity.
-
Glove Boxes: The ideal environment for handling highly hygroscopic materials is a glove box purged with a dry, inert gas such as nitrogen or argon.[13][16][17][18] Glove boxes provide an isolated atmosphere with very low oxygen and moisture levels, ensuring the integrity of the compound.[13][17]
-
Low-Humidity Rooms: If a glove box is not available, working in a room with controlled low humidity (ideally below 40% RH) can significantly reduce moisture absorption.[19][20]
The following diagram illustrates the decision-making process for handling hygroscopic salts based on available equipment.
Caption: Impact of moisture on piperidine hydrochloride.
Data Summary
The following table summarizes the key environmental and handling parameters for hygroscopic piperidine hydrochloride salts.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store below +30°C in a cool, dark place. | To ensure chemical stability. [1][3] |
| Storage Humidity | As low as possible; ideally in a desiccator. | To prevent moisture absorption. [10][11] |
| Handling Humidity | <40% Relative Humidity (RH) | To minimize moisture uptake during handling. [19][20] |
| Ideal Handling Environment | Inert gas (N₂ or Ar) glove box. | Provides the ultimate protection from atmospheric moisture. [13][17] |
| Container Type | Tightly sealed glass or inert plastic. | To create a physical barrier against ambient air. [4] |
Troubleshooting
| Problem | Probable Cause | Solution |
| Compound is clumpy or appears wet. | Improper storage or previous exposure to humidity. | Dry the compound under vacuum at a suitable temperature (refer to SDS) before use. Ensure proper storage moving forward. [5] |
| Balance reading continuously increases during weighing. | The compound is actively absorbing moisture from the air. | Work more quickly. Use a weighing vessel with a smaller opening or a cap. If possible, move the balance to a lower humidity environment. [5][8] |
| Inconsistent analytical or bioassay results. | Inaccurate initial concentration due to water absorption or chemical degradation. | Prepare solutions fresh from properly stored and handled compound. Consider preparing stock solutions within a glove box. Re-evaluate weighing and handling procedures. [5] |
References
-
Glove Box for Chemistry - Jacomex. [Link]
-
Desiccator - Wikipedia. [Link]
-
What We Know About Desiccators. [Link]
-
Glove Boxes: Isolation & Containment Chambers | Terra Universal. [Link]
-
Gloveboxes A Vital Tool in Various Industries. [Link]
-
Laboratory Desiccators: Uses, Types, and Sample Protection Explained - Bostonmedsupply. [Link]
-
Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. [Link]
-
How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]
-
Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal. [Link]
-
SAFETY DATA SHEET - Acros Organics. [Link]
-
Desiccators Keep Products in Spec - Research & Development World. [Link]
-
Laboratory Temperature and Humidity Requirements & Compliance - OneVue Sense. [Link]
-
Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets - SMTDryBoxes. [Link]
-
What Is The Humidity Requirements For Pharmaceutical Industry - AIPAK Pharma. [Link]
-
SAFETY DATA SHEET - Acros Organics. [Link]
-
FOOD AND DRUG ADMINISTRATION OFFICE OF REGULATORY AFFAIRS - ORA Laboratory Manual Volume II - FDA. [Link]
-
Different Drug Storage Conditions - Pharmaceutical labeling machine manufacturer from China. [Link]
-
Temperature and Humidity Monitoring in the Pharmaceutical Industry - SensoScientific. [Link]
-
How do you handle hygroscopic salts? - HepatoChem. [Link]
-
Temperature & Humidity Requirements in Pharmaceutical Facilities - Scribd. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. [Link]
-
The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]
-
Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. [Link]
-
How to weigh a higroscopic substance - Chromatography Forum. [Link]
-
Piperidine hydrochloride CAS#: 6091-44-7 • ChemWhat | Database of Chemicals & Biologicals. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]
-
Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd. [Link]
-
The Do's and Don'ts of Laboratory Balances | Labcompare.com. [Link]
-
Tips & Tricks: Weighing - Department of Chemistry : University of Rochester. [Link]
-
Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. [Link]
-
Why Moisture Control is Critical for Pharmaceutical and Medical Packaging - Multisorb. [Link]
-
Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem. [Link]
-
Adsorption of Perfluorooctanoic Acid from Aqueous Media Using an Engineered Sugarcane Bagasse Biochar–Chitosan Composite - MDPI. [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. [Link]
-
Moisture Sorption Analysis of Pharmaceuticals - TA Instruments. [Link]
-
Moisture Analysis in Pharma Expanding Near Infrared Spectroscopy with Karl Fischer Titration - YouTube. [Link]
-
Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying | Request PDF - ResearchGate. [Link]
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Application Notes and Protocols: Leveraging 4-(2-Methoxy-benzyl)-piperidine as a Versatile Scaffold for µ-Opioid Receptor Ligand Development
Introduction: The Strategic Value of the 4-(2-Methoxy-benzyl)-piperidine Scaffold in GPCR Ligand Design
G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for modern therapeutics. Within this vast family, the µ-opioid receptor (MOR), a class A GPCR, is of profound interest for its critical role in pain modulation. The development of novel MOR ligands is a key objective in the pursuit of safer and more effective analgesics. The 4-substituted piperidine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous successful central nervous system (CNS) agents. Its conformational rigidity and the ability to project substituents in defined vectors make it an ideal anchor for engaging receptor binding pockets.
This guide focuses on a specific, high-potential building block: 4-(2-Methoxy-benzyl)-piperidine . The strategic incorporation of the 2-methoxybenzyl group offers several advantages. The benzyl moiety provides a vector for exploring key hydrophobic and aromatic interactions within the MOR binding site, while the ortho-methoxy group can influence conformation, introduce a potential hydrogen bond acceptor, and modulate metabolic stability. The secondary amine of the piperidine ring serves as a readily modifiable handle for introducing diverse chemical functionalities, allowing for a systematic exploration of the structure-activity relationship (SAR) to fine-tune potency, selectivity, and functional activity (agonist vs. antagonist).
These application notes provide a comprehensive guide for researchers, from synthetic chemists to pharmacologists, on utilizing 4-(2-Methoxy-benzyl)-piperidine for the rational design and evaluation of novel MOR ligands. We will detail a representative synthetic protocol, robust in vitro characterization assays, and the underlying scientific principles that guide experimental design.
Part 1: Synthetic Strategy - From Building Block to Bioactive Ligand
The most direct and versatile method for elaborating the 4-(2-Methoxy-benzyl)-piperidine scaffold is through N-alkylation or N-acylation of the piperidine nitrogen. Reductive amination stands out as a particularly robust and high-yielding method for introducing a wide array of substituents. This process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
Based on established SAR for MOR antagonists, where N-substituents like cinnamyl or cyclopropylmethyl are known to confer antagonist properties, we will outline a protocol for the synthesis of a representative N-cinnamyl derivative. This modification is chosen to illustrate a common strategy for converting a simple scaffold into a potent receptor modulator.
Protocol 1: Synthesis of 1-Cinnamyl-4-(2-methoxybenzyl)piperidine
This protocol details the N-alkylation of 4-(2-Methoxy-benzyl)-piperidine with cinnamaldehyde via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃).
Materials:
-
4-(2-Methoxy-benzyl)-piperidine
-
Cinnamaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 4-(2-Methoxy-benzyl)-piperidine (1.0 equivalent) in anhydrous DCM at room temperature, add cinnamaldehyde (1.1 equivalents).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-45 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 1-Cinnamyl-4-(2-methoxybenzyl)piperidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow Visualization
Caption: Reductive amination workflow for synthesizing a target ligand.
Part 2: In Vitro Characterization of Novel Ligands
Once synthesized, the novel ligands must be characterized to determine their affinity for the µ-opioid receptor and their functional effect (i.e., whether they act as agonists, antagonists, or inverse agonists).
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[1][2] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The result is typically expressed as the inhibitor constant (Ki), which represents the concentration of the test compound that occupies 50% of the receptors in the absence of the radioligand.
Protocol 2: Competitive Radioligand Binding Assay for the µ-Opioid Receptor
This protocol describes a filtration-based competition binding assay using cell membranes prepared from HEK293 cells stably expressing the human µ-opioid receptor and [³H]-DAMGO, a high-affinity MOR agonist, as the radioligand.
Materials:
-
Cell membranes from HEK293-hMOR cells
-
[³H]-DAMGO (specific activity ~40-60 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Unlabeled test compounds (e.g., 1-Cinnamyl-4-(2-methoxybenzyl)piperidine)
-
Naloxone (for defining non-specific binding)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well. Homogenize gently.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer
-
Non-specific Binding (NSB): 50 µL of 10 µM Naloxone
-
Test Compound: 50 µL of varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add Radioligand: Add 50 µL of [³H]-DAMGO (at a final concentration close to its Kd, e.g., 1-2 nM) to all wells.
-
Add Membranes: Add 150 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the assay by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant.
-
Structure-Activity Relationship (SAR) Data Presentation
The following table presents hypothetical data for a series of N-substituted 4-(2-methoxybenzyl)piperidine analogs to illustrate how SAR can be systematically explored.
| Compound ID | N-Substituent (R) | µ-Opioid Receptor Ki (nM) |
| 1 | -H | >10,000 |
| 2 | -Methyl | 850 |
| 3 | -Phenethyl | 120 |
| 4 | -Cinnamyl | 5.2 |
| 5 | -Cyclopropylmethyl | 8.9 |
This data is illustrative and serves to demonstrate the impact of N-substitution on binding affinity.
Functional Assays: Determining Ligand Efficacy
Functional assays are crucial to determine whether a ligand that binds to the receptor activates it (agonist), blocks its activation by an agonist (antagonist), or reduces its basal activity (inverse agonist).[3][4] The µ-opioid receptor is canonically coupled to the Gi/o family of G-proteins.[5] Agonist activation of MOR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol 3: cAMP Inhibition Functional Assay for a Gi-Coupled GPCR
This protocol describes how to measure the ability of a test compound to inhibit forskolin-stimulated cAMP production in HEK293-hMOR cells.
Materials:
-
HEK293-hMOR cells
-
Cell culture medium (e.g., DMEM)
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin
-
Test compounds
-
A reference agonist (e.g., DAMGO)
-
A reference antagonist (e.g., Naloxone)
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Seeding: Seed HEK293-hMOR cells into 384-well plates at an appropriate density and grow overnight.
-
Agonist Mode:
-
Remove culture medium and add Stimulation Buffer.
-
Add varying concentrations of the test compound or reference agonist.
-
Incubate for 15-30 minutes at 37°C.
-
Add a sub-maximal concentration of forskolin (e.g., 5-10 µM) to all wells to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Antagonist Mode:
-
Remove culture medium and add Stimulation Buffer containing varying concentrations of the test compound or reference antagonist.
-
Incubate for 15-30 minutes at 37°C.
-
Add the reference agonist (e.g., DAMGO) at its EC₈₀ concentration to stimulate the receptor.
-
Incubate for 15-30 minutes at 37°C.
-
Add a sub-maximal concentration of forsklin to all wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP level (or signal) against the log concentration of the test compound to generate a dose-response curve. Calculate the EC₅₀ (potency) and Emax (efficacy) values.
-
Antagonist Mode: Plot the cAMP level against the log concentration of the test compound in the presence of the agonist. Calculate the IC₅₀ value, which can be used to determine the antagonist's apparent affinity (Kb) using the Gaddum equation.
-
µ-Opioid Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway for the µ-opioid receptor.
Part 3: Causality, Trustworthiness, and Interpretation
Expertise & Causality: The choice of reductive amination is deliberate; it is a mild, versatile, and high-yielding reaction that avoids the over-alkylation often seen with direct alkylation using alkyl halides.[6][7] The selection of the N-cinnamyl group as a target is based on extensive SAR literature for opioid receptors, where bulky, hydrophobic N-substituents are known to impart antagonist properties.[8][9] In the functional assay, the use of forskolin is essential for studying Gi-coupled receptors.[10][11] Forskolin directly activates adenylyl cyclase, artificially raising cAMP levels. This creates a measurable signal window, allowing for the detection of the inhibitory effect of a Gi-activating agonist.
Trustworthiness & Self-Validation: Every protocol described is a self-validating system. In the binding assay, the inclusion of "total binding" and "non-specific binding" wells is critical for calculating the specific binding of the radioligand, ensuring the data is accurate. In the functional assay, the use of known reference agonists and antagonists serves as a positive and negative control, respectively. A successful assay will show the reference agonist inhibiting cAMP production with its known potency, and the reference antagonist blocking this effect. This internal validation confirms the integrity of the assay system before testing novel compounds.
References
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences. [Link]
-
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Website. [Link]
-
Parma, A., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Zimmerman, D. M., et al. (1988). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry. [Link]
-
Le Bourdonnec, B., et al. (2008). Novel trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as mu opioid receptor antagonists with improved opioid receptor selectivity profiles. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zimmerman, D. M., et al. (1988). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors. PubMed. [Link]
-
Mitch, C. H., et al. (1993). Synthesis and Structure-Activity Relationships of a New Series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as Mu-Selective Opioid Antagonists. PubMed. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Wang, R., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. [Link]
-
Clark, M. J., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. [Link]
-
Zimmerman, D. M., et al. (1988). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. [Link]
-
Brogi, S., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology. [Link]
-
Manglik, A., & Kruse, A. C. (2017). How ligands illuminate GPCR molecular pharmacology. Journal of Molecular Biology. [Link]
-
Shang, Y., et al. (2021). Molecular basis of opioid receptor signaling. Cell. [Link]
-
Roth, B. L., Irwin, J. J., & Shoichet, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Opioid receptors. IUPHAR/BPS Website. [Link]
-
Streicher, J. M., et al. (2023). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers in Pharmacology. [Link]
-
Roth, B. L., Irwin, J. J., & Shoichet, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. eScholarship, University of California. [Link]
-
Roth, B. L., Irwin, J. J., & Shoichet, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. Carolina Digital Repository. [Link]
-
Manglik, A., et al. (2016). Structural insights into the dynamic process of β2-adrenergic receptor signaling. Cell. [Link]
-
Latorraca, N. R., et al. (2022). Structure-based design of bitopic ligands for the μ-opioid receptor. Nature. [Link]
Sources
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Document: Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. (CHEMB... - ChEMBL [ebi.ac.uk]
- 9. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Application Note: Solvent Systems for the Recrystallization of Benzylpiperidine HCl Salts
This Application Note is designed for researchers and process chemists specializing in the purification of benzylpiperidine hydrochloride salts. It synthesizes specific patent literature, chemical engineering principles, and laboratory best practices.
Introduction
Benzylpiperidine derivatives (e.g., 4-benzylpiperidine, methylphenidate analogs, and N-benzyl intermediates) are critical scaffolds in medicinal chemistry, often functioning as monoamine reuptake inhibitors or anticholinergics. While the free base forms are typically oils or low-melting solids soluble in non-polar organic solvents, their hydrochloride (HCl) salts are crystalline, polar solids.[1]
Achieving high purity (>99%) requires a recrystallization system that balances the high ionic solubility of the protonated amine with the lipophilic nature of the benzyl moiety. This guide outlines the "Goldilocks" solvent systems that avoid the common pitfalls of "oiling out" or excessive solubility.
Solvent Selection Strategy
The recrystallization of amine hydrochlorides is governed by the principle of differential solubility . The ideal solvent must dissolve the salt at its boiling point but exhibit poor solubility at room temperature or
The Polarity Spectrum
-
Too Polar (Water, Methanol): Benzylpiperidine HCl salts are often too soluble, leading to poor recovery yields unless an anti-solvent is used.
-
Too Non-Polar (Ether, Hexane): The salts are virtually insoluble, even at boiling temperatures.
-
Ideal Range (C3-C4 Alcohols, Nitriles): Isopropanol (IPA) and Ethanol often provide the optimal balance.
Recommended Solvent Systems
| System Class | Solvent Composition | Suitability | Mechanism |
| Primary (Gold Standard) | Isopropanol (IPA) | General Purpose | IPA's boiling point ( |
| Binary System A | Ethanol / Ethyl Acetate | High Purity | Ethanol dissolves the salt; EtOAc acts as an anti-solvent to lower solubility and improve yield. |
| Binary System B | Isopropanol / Acetone | Anti-Oiling | Acetone helps prevent "oiling out" (liquid-liquid phase separation) which is common with benzylpiperidines. |
| Specialized | Methanol / Water | Highly Polar Analogs | Used when the salt is insoluble in pure alcohols. Water is added dropwise to hot MeOH until dissolution. |
Protocol: Recrystallization of Benzylpiperidine HCl
Phase 1: Solubility Screening (Small Scale)
Before scaling up, perform this rapid test with 100 mg of crude salt.
Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility observations.
Phase 2: Standard Operating Procedure (SOP) - Isopropanol Method
This protocol is adapted from high-purity synthesis of piperidine derivatives [1][2].
Materials:
-
Crude Benzylpiperidine HCl
-
Solvent: Isopropanol (HPLC Grade preferred)
-
Anti-solvent (Optional): Acetone or Ethyl Acetate
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Workflow:
-
Saturation: Place the crude salt in a round-bottom flask. Add Isopropanol (approx. 3-5 mL per gram of salt).
-
Reflux: Heat the mixture to reflux (
) with stirring.-
Observation: If the solid does not dissolve after 5 minutes of reflux, add more IPA in 10% increments.
-
Critical Check: If the solution is colored but clear, proceed. If undissolved particles remain (inorganic salts), filter the hot solution through a pre-heated funnel.
-
-
Controlled Cooling (The Nucleation Phase):
-
Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in ice; rapid cooling traps impurities.
-
Seeding: If no crystals form at
, add a single seed crystal of pure product or scratch the glass wall with a rod.
-
-
Completion: Once at room temperature, place the flask in an ice bath (
) for 1 hour to maximize yield. -
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold Acetone or Ethyl Acetate (not IPA, as it may redissolve the product).
-
Drying: Dry under vacuum at
to remove residual solvent.
Phase 3: Troubleshooting "Oiling Out"
Benzylpiperidine salts are prone to "oiling out" (forming a second liquid phase instead of crystals) if the temperature drops too fast or the solvent is too non-polar.
Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of a more polar solvent (e.g., Ethanol).
-
Cool extremely slowly (wrap the flask in a towel).
-
Vigorous stirring during cooling can sometimes force crystallization over oiling.
Scientific Validation & Mechanism
The efficacy of Isopropanol (IPA) and Ethanol/Acetone systems for piperidine salts is well-documented in patent literature regarding the synthesis of 1-benzyl-3-piperidone and Methylphenidate (a benzylpiperidine analog).
-
Dielectric Constant Matching: Benzylpiperidine HCl has a polar ionic head and a non-polar benzyl tail. IPA (
) bridges the gap better than Water ( , too soluble) or Hexane ( , insoluble). -
Impurity Exclusion: The crystal lattice of the HCl salt is highly specific. Slow crystallization from IPA excludes unreacted benzyl chloride (non-polar) and inorganic salts (too polar for IPA).
Figure 2: Validated workflow for the purification of benzylpiperidine HCl salts.
References
-
Quick Company. (2012). Process for Preparation of N-Benzyl-3-Hydroxy Piperidine.[2] Patent CN102351783.[3] (Describes purification of benzylpiperidine derivatives using Isopropanol to achieve 99.9% purity).
-
Novartis AG. (2016). Process for the preparation of methylphenidate and pharmaceutical salts thereof. EP3066075A1. (Details recrystallization of piperidine-based HCl salts using alcohol/water systems).
-
Organic Syntheses. (1956). 1-Benzylpiperazine Dihydrochloride.[4] Org.[4][5][6] Synth. 1956, 36, 14. (Classic protocol for benzyl-amine salt formation and purification using absolute ethanol).
-
PubChem. Piperidine Hydrochloride Compound Summary. National Library of Medicine. (General solubility data for piperidine salts).
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 3. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling Isomeric Nuances: A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Benzyl Piperidines
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic compounds is a cornerstone of robust research. Methoxy-benzyl piperidines, a common scaffold in medicinal chemistry, present a unique analytical challenge: the differentiation of their positional isomers (ortho-, meta-, and para-). While seemingly subtle, the location of the methoxy group on the benzyl ring profoundly influences the molecule's fragmentation pattern in mass spectrometry, providing a powerful tool for their unambiguous identification. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of these isomers, supported by established fragmentation mechanisms and predictive data.
The Decisive Role of Methoxy Group Position in Fragmentation
Under electron ionization (EI), the fragmentation of methoxy-benzyl piperidines is primarily dictated by the stability of the resulting fragment ions. The initial ionization typically occurs at the lone pair of electrons on the nitrogen atom of the piperidine ring, creating a radical cation. The subsequent fragmentation pathways are a complex interplay of cleavages within the piperidine ring and at the benzylic position, significantly influenced by the electronic effects of the methoxy substituent on the aromatic ring.
The key to differentiating the ortho-, meta-, and para-isomers lies in recognizing how the position of the methoxy group either enables or disables specific fragmentation channels. These differences manifest as the presence or absence of certain fragment ions and notable variations in their relative abundances.
Core Fragmentation Pathways
Two fundamental fragmentation pathways dominate the mass spectra of benzyl piperidines:
-
Alpha-Cleavage of the Piperidine Ring: This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion.
-
Benzylic Cleavage: The bond between the benzylic carbon and the piperidine nitrogen can cleave, resulting in the formation of a substituted benzyl cation. The stability of this cation is a key determinant of the fragmentation outcome.
The interplay of these pathways, and the influence of the methoxy group's position on them, is what allows for isomeric differentiation.
Comparative Fragmentation Analysis of Methoxy-Benzyl Piperidine Isomers
The "Ortho Effect" in 2-Methoxybenzyl Piperidine
The ortho-isomer is expected to exhibit a unique fragmentation pattern due to the proximity of the methoxy group to the piperidine nitrogen. This "ortho effect" can lead to specific intramolecular rearrangements and fragmentations not observed in the meta and para isomers.[1][2]
A key predicted fragmentation is the loss of a methyl radical from the methoxy group, followed by the elimination of formaldehyde (CH₂O). This is facilitated by the formation of a stable cyclic intermediate.
Predicted Key Fragments for 2-Methoxybenzyl Piperidine:
| m/z | Proposed Structure | Fragmentation Pathway |
| 205 | [M]⁺• | Molecular Ion |
| 121 | [C₈H₉O]⁺ | Methoxybenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of CH₂O from m/z 121) |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation from benzylic cleavage |
Fragmentation Workflow for 2-Methoxybenzyl Piperidine
Caption: Predicted fragmentation of 2-methoxybenzyl piperidine.
Fragmentation of 3-Methoxybenzyl Piperidine
The meta-isomer lacks the direct neighboring group participation seen in the ortho-isomer. Its fragmentation is therefore expected to be more "conventional," primarily driven by the formation of the methoxybenzyl cation and standard piperidine ring cleavages. The methoxybenzyl cation at m/z 121 is expected to be a prominent peak.
Predicted Key Fragments for 3-Methoxybenzyl Piperidine:
| m/z | Proposed Structure | Fragmentation Pathway |
| 205 | [M]⁺• | Molecular Ion |
| 121 | [C₈H₉O]⁺ | Methoxybenzyl cation (Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of CH₂O from m/z 121) |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation from benzylic cleavage |
Fragmentation Workflow for 3-Methoxybenzyl Piperidine
Caption: Predicted fragmentation of 3-methoxybenzyl piperidine.
The "Para Effect" and Quinoid Ion Formation in 4-Methoxybenzyl Piperidine
The para-isomer's fragmentation is distinguished by the potential to form a stable, resonance-stabilized quinoid-type ion.[1][2] The methoxy group in the para position can effectively delocalize the positive charge of the benzyl cation. This increased stability often results in the methoxybenzyl cation (m/z 121) being the base peak in the spectrum.
Predicted Key Fragments for 4-Methoxybenzyl Piperidine:
| m/z | Proposed Structure | Fragmentation Pathway |
| 205 | [M]⁺• | Molecular Ion |
| 121 | [C₈H₉O]⁺ | Methoxybenzyl cation (likely Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of CH₂O from m/z 121) |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation from benzylic cleavage |
Fragmentation Workflow for 4-Methoxybenzyl Piperidine
Caption: Predicted fragmentation of 4-methoxybenzyl piperidine.
Experimental Protocol for GC-MS Analysis
To experimentally verify these predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended:
1. Sample Preparation:
- Dissolve 1 mg of the methoxy-benzyl piperidine isomer in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation:
- Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Mass Spectrometer: An electron ionization (EI) detector.
3. GC Conditions:
- Injector Temperature: 250 °C
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
4. MS Conditions:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Scan Range: m/z 40-400
5. Data Analysis:
- Acquire the mass spectrum for the chromatographic peak corresponding to each isomer.
- Identify the molecular ion peak.
- Analyze the major fragment ions and their relative abundances.
- Compare the obtained spectra with the predicted fragmentation patterns to differentiate the isomers.
Summary of Key Differentiators
| Isomer | Key Differentiating Feature | Expected Base Peak |
| 2-Methoxy (ortho) | Presence of unique fragments resulting from "ortho effect" rearrangements (e.g., loss of CH₂O from the methoxybenzyl cation). | May vary, but m/z 121 and 91 are expected to be significant. |
| 3-Methoxy (meta) | "Standard" fragmentation pattern with a prominent methoxybenzyl cation. | m/z 121 |
| 4-Methoxy (para) | Highly stable methoxybenzyl cation due to quinoid resonance, leading to a very intense peak. | m/z 121 |
Conclusion
The positional isomerism of methoxy-benzyl piperidines, while challenging for some analytical techniques, can be effectively resolved using electron ionization mass spectrometry. A thorough understanding of the fundamental fragmentation mechanisms, particularly the influence of the methoxy group's position, allows for the confident identification of each isomer. The "ortho effect" in the 2-methoxy isomer and the formation of a highly stable quinoid-type ion in the 4-methoxy isomer provide distinct spectral fingerprints. By coupling this theoretical knowledge with robust experimental protocols, researchers can ensure the accurate structural characterization of these important pharmaceutical building blocks.
References
-
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Center for Biotechnology Information. [Link]
-
“Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. (2016). ResearchGate. [Link]
Sources
- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-(2-Methoxy-benzyl)-piperidine hydrochloride
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 4-(2-Methoxy-benzyl)-piperidine hydrochloride (CAS No: 82212-04-2). As a substituted piperidine derivative, this compound requires careful handling to mitigate risks and ensure a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and integrity.
Core Principles of Safe Handling: Understanding the Risks
4-(2-Methoxy-benzyl)-piperidine hydrochloride is a solid compound classified as an irritant. The primary hazards arise from its potential to cause serious eye irritation and possible skin and respiratory irritation upon contact or inhalation of its dust particles.[1][2] While specific toxicological data for this exact molecule is limited, the general profile of piperidine-related compounds necessitates a cautious approach, prioritizing the prevention of direct contact and inhalation.[3][4] The hydrochloride salt form generally means the compound is a stable, crystalline solid at room temperature, but this also introduces the risk of airborne particulate generation during handling.
Causality of Required Precautions:
-
Engineering Controls (Fume Hood): Handling the solid compound in a certified chemical fume hood is the most critical engineering control. This is to contain any fine dust generated during weighing or transfer, preventing it from entering the laboratory atmosphere and being inhaled by personnel.[3][5]
-
Personal Protective Equipment (PPE): A multi-layered PPE approach is non-negotiable. It serves as the final barrier between you and the chemical. Eye protection is crucial due to the compound's classification as a serious eye irritant. Chemical-resistant gloves and a lab coat prevent dermal exposure, which can lead to skin irritation.[1]
At-a-Glance Safety Profile
The following table summarizes the key hazard information and required immediate controls for 4-(2-Methoxy-benzyl)-piperidine hydrochloride.
| Hazard Category | Description | Primary Control Measures |
| GHS Classification | Warning: GHS07 (Exclamation Mark) | Adherence to all protocols in this guide. |
| Primary Hazard | Eye Irritation (H319): Causes serious eye irritation. | Safety goggles with side shields or face shield.[3] |
| Secondary Hazards | Skin Irritation (H315): May cause skin irritation.[1][2] | Nitrile gloves, laboratory coat. |
| Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust.[2][6] | Use in a chemical fume hood; NIOSH-approved respirator if hood is unavailable.[3] | |
| Physical Form | Solid / Crystalline Powder. | Handle with care to minimize dust generation. |
| Storage Class | Combustible Solids (Storage Class 11). | Store in a cool, dry, well-ventilated area away from ignition sources.[5] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow is essential for minimizing exposure and ensuring experimental integrity. The following diagram and procedural steps outline the complete handling process.
Caption: Workflow for Safe Handling of 4-(2-Methoxy-benzyl)-piperidine hydrochloride.
Experimental Protocols
A. Weighing and Transferring the Solid Compound:
-
Preparation: Before bringing the chemical into the workspace, ensure your chemical fume hood is on and functioning correctly. Confirm that an emergency eyewash station and safety shower are unobstructed and accessible.[5]
-
Personal Protective Equipment: Don a properly fitted laboratory coat, nitrile gloves, and safety goggles with side shields. A face shield is recommended if there is a significant risk of splashing.[3]
-
Execution: Conduct all manipulations within the fume hood. Place the container of 4-(2-Methoxy-benzyl)-piperidine hydrochloride on a stable surface. Use a spatula to carefully transfer the desired amount to an anti-static weigh boat or directly into the reaction vessel.
-
Minimize Dust: Handle the solid gently to prevent aerosolization. Avoid tapping or dropping the container.
-
Closure: Immediately and securely close the primary container after dispensing the material.
-
Cleanup: Carefully wipe the spatula and any surfaces with a damp cloth or paper towel to collect any residual dust, disposing of the wipe in the designated hazardous waste container.
B. Storage and Disposal:
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[6] It should be kept away from strong oxidizing agents.
-
Waste Disposal: All waste, including unused product and contaminated materials (gloves, weigh boats, paper towels), must be treated as hazardous waste.
-
Procedure: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of the container through your institution's licensed professional waste disposal service.[1][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7]
Emergency Response Plan
Prompt and correct action during an emergency is critical.
| Exposure Scenario | Immediate Action Required |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][8] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms such as coughing or difficulty breathing occur, seek medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Minor Spill (in Fume Hood) | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. |
References
- BenchChem. (2025). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
- Chemos GmbH&Co.KG.
- Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%)
- New Jersey Department of Health. (1999). Hazard Summary: Piperidine.
- Australian National Industrial Chemicals Notification and Assessment Scheme. (2020). Piperidine: Human health tier II assessment.
- Cole-Parmer.
- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Fisher Scientific. SAFETY DATA SHEET - 4-(2-Methoxyphenyl)piperidine.
- MSDS of 4-(2-methoxyphenyl)piperidine;hydrochloride.
- Sigma-Aldrich. (2025).
- Safety D
- Synquest Labs. (2016). 4-(2-Methoxyphenyl)
- Cayman Chemical. (2025). Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride).
- Sigma-Aldrich. 4-(2-Methoxy-benzyl)-piperidine hydrochloride.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
